molecular formula C16H16N2 B1243891 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole CAS No. 19268-74-7

1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole

Cat. No.: B1243891
CAS No.: 19268-74-7
M. Wt: 236.31 g/mol
InChI Key: UBPZVVRXUMEVQF-UHFFFAOYSA-N
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Description

1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Future Directions

The future directions for “1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole” and other pyrazole derivatives could involve further exploration of their synthesis techniques and biological activities . Their wide range of applications in various fields of science suggests that they will continue to be a focus of research .

Biochemical Analysis

Biochemical Properties

1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit inhibitory effects on certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound can bind to proteins like albumin, affecting their function and distribution in the body .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in inflammation and apoptosis . This compound can modulate gene expression, leading to changes in the production of cytokines and other signaling molecules . Furthermore, it impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active sites of enzymes like COX and LOX, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with transcription factors, influencing gene expression and cellular responses . These interactions contribute to its anti-inflammatory and analgesic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions . Its degradation can occur under extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of reducing inflammation and oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites produced can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . This compound can also influence the activity of enzymes involved in oxidative stress and inflammation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of chalcones with hydrazine derivatives. For instance, the reaction of chalcones with hydrazine hydrate in the presence of acetic acid under reflux conditions yields the desired pyrazole derivative . Another method involves the use of aminoguanidine hydrochloride and chalcones under ultrasonic irradiation, which provides a high-yielding and efficient synthesis route .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclocondensation reactions. The use of heterogeneous catalysts, such as Amberlyst-70, has been explored to enhance the efficiency and eco-friendliness of the process . These methods ensure high yields and purity of the final product, making them suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole is unique due to its specific substitution pattern and dihydro functionality, which confer distinct chemical and biological properties. Its structure allows for versatile modifications and applications in various fields, making it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-methyl-3,5-diphenyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-18-16(14-10-6-3-7-11-14)12-15(17-18)13-8-4-2-5-9-13/h2-11,16H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPZVVRXUMEVQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438952
Record name 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19268-74-7
Record name 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main biological activity of the 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles discussed in the research?

A1: The research focuses on the ability of these compounds to act as inhibitors of human monoamine oxidase B (hMAO-B) [, ]. Thirty different derivatives of 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles were synthesized and tested for their inhibitory activity against both hMAO isoforms (hMAO-A and hMAO-B).

Q2: How does the structure of 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazoles influence their hMAO-B inhibitory activity?

A2: While the provided abstracts don't delve into specific structure-activity relationships, they highlight that the synthesized compounds were designed with variations in their structures [, ]. This suggests a planned investigation into how different substituents on the core 1-methyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole scaffold affect their interaction with hMAO-B and, consequently, their inhibitory potency. Full details of the structure-activity relationship would likely be found within the complete research articles.

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